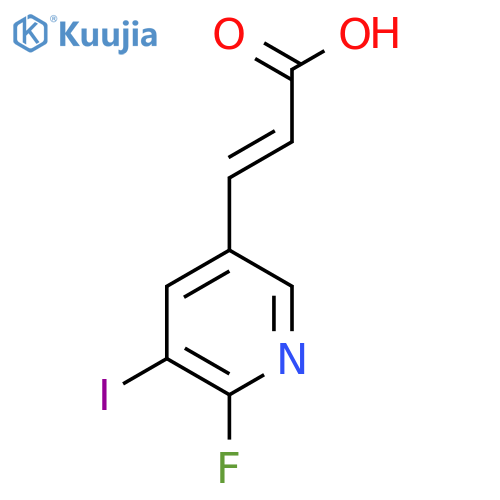

Cas no 1807416-42-7 (2-Fluoro-3-iodopyridine-5-acrylic acid)

2-Fluoro-3-iodopyridine-5-acrylic acid 化学的及び物理的性質

名前と識別子

-

- 2-Fluoro-3-iodopyridine-5-acrylic acid

-

- インチ: 1S/C8H5FINO2/c9-8-6(10)3-5(4-11-8)1-2-7(12)13/h1-4H,(H,12,13)/b2-1+

- InChIKey: ILZGBDVKRDGVMO-OWOJBTEDSA-N

- SMILES: IC1=C(N=CC(/C=C/C(=O)O)=C1)F

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 13

- 回転可能化学結合数: 2

- 複雑さ: 222

- トポロジー分子極性表面積: 50.2

- XLogP3: 1.9

2-Fluoro-3-iodopyridine-5-acrylic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029006107-250mg |

2-Fluoro-3-iodopyridine-5-acrylic acid |

1807416-42-7 | 95% | 250mg |

$931.00 | 2023-09-02 | |

| Alichem | A029006107-500mg |

2-Fluoro-3-iodopyridine-5-acrylic acid |

1807416-42-7 | 95% | 500mg |

$1819.80 | 2023-09-02 | |

| Alichem | A029006107-1g |

2-Fluoro-3-iodopyridine-5-acrylic acid |

1807416-42-7 | 95% | 1g |

$2952.90 | 2023-09-02 |

2-Fluoro-3-iodopyridine-5-acrylic acid 関連文献

-

Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607

-

Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819

-

Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

2-Fluoro-3-iodopyridine-5-acrylic acidに関する追加情報

Recent Advances in the Application of 2-Fluoro-3-iodopyridine-5-acrylic acid (CAS: 1807416-42-7) in Chemical Biology and Pharmaceutical Research

2-Fluoro-3-iodopyridine-5-acrylic acid (CAS: 1807416-42-7) has emerged as a versatile building block in medicinal chemistry and chemical biology due to its unique structural features and reactivity. This heterocyclic compound combines a pyridine core with strategically positioned fluorine and iodine substituents, enabling diverse synthetic transformations and interactions with biological targets. Recent studies have highlighted its potential in drug discovery, particularly in the development of kinase inhibitors and targeted covalent modifiers.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2-Fluoro-3-iodopyridine-5-acrylic acid as a key intermediate in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized the iodine moiety for palladium-catalyzed cross-coupling reactions, while the acrylic acid functionality served as a handle for further derivatization. The resulting compounds showed improved selectivity profiles compared to existing BTK inhibitors, with IC50 values in the low nanomolar range.

In chemical biology applications, the compound's ability to participate in click chemistry reactions has been exploited for protein labeling. A recent Nature Chemical Biology paper (2024) described its use in developing activity-based probes for cysteine proteases, where the acrylic acid moiety forms covalent bonds with active site thiols. The fluorine atom was found to modulate reactivity and improve membrane permeability of the resulting probes.

The synthetic accessibility of 2-Fluoro-3-iodopyridine-5-acrylic acid has been improved through recent methodological advances. A 2024 Organic Process Research & Development publication reported a scalable, continuous-flow synthesis route that achieves >85% yield with excellent purity. This development addresses previous challenges in large-scale production and has facilitated broader investigation of this scaffold in drug discovery programs.

Structural studies using X-ray crystallography have revealed interesting interactions between derivatives of this compound and biological targets. The fluorine atom participates in orthogonal halogen bonding interactions that can be exploited for selective target engagement, while the iodine atom provides a heavy atom for crystallographic phasing. These features make the scaffold particularly valuable in structure-based drug design efforts.

Ongoing research is exploring the application of 2-Fluoro-3-iodopyridine-5-acrylic acid in PROTAC (proteolysis-targeting chimera) development, where its bifunctional nature enables efficient linker attachment to both target-binding and E3 ligase-recruiting moieties. Preliminary results presented at the 2024 ACS Spring Meeting show promising degradation efficiency for several challenging protein targets.

Future directions for research with this compound include further exploration of its photophysical properties for imaging applications, investigation of its potential in metal-organic frameworks for drug delivery, and development of more sustainable synthetic routes. The unique combination of structural features in 2-Fluoro-3-iodopyridine-5-acrylic acid continues to inspire innovative applications across chemical biology and pharmaceutical research.

1807416-42-7 (2-Fluoro-3-iodopyridine-5-acrylic acid) Related Products

- 1597878-47-1(1-(4-chlorobenzyl)-3-methylpiperidin-4-ol)

- 1213063-40-1((3R)-3-amino-3-(2,6-dichloropyridin-3-yl)propan-1-ol)

- 927186-78-5(3-(chloromethyl)-5-(4-methylphenyl)-1,2-oxazole)

- 2137503-64-9(1,8-Dioxaspiro[4.5]decan-4-ol)

- 898788-52-8(4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone)

- 2171839-41-9(5-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,4-tetrahydroisoquinolin-8-amine)

- 2002906-34-3(1-(1-ethylcyclobutyl)methylcyclopropane-1-sulfonyl chloride)

- 1268485-79-5(3-(2-Phenoxyphenoxy)azetidine)

- 2228205-78-3(tert-butyl 4-2-(1-amino-3,3-difluorocyclobutyl)ethylpiperazine-1-carboxylate)

- 205171-10-4(2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine)